1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Beschreibung

The exact mass of the compound (S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEVCJZMQGZNET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952699 |

Source

|

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51072-36-7, 30356-07-1, 30356-08-2, 57849-23-7 |

Source

|

| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057849237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a key intermediate in the synthesis of the widely used antitussive agent, dextromethorphan. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the essential spectroscopic techniques used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section will detail the experimental protocols, present the spectral data with in-depth interpretation, and discuss the underlying scientific principles that validate our analytical choices.

Introduction

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, often referred to as "octabase" in the synthesis of morphinans, is a chiral bicyclic amine. Its molecular structure consists of a saturated octahydroisoquinoline core substituted at the 1-position with a 4-methoxybenzyl group. The precise characterization of this intermediate is critical to ensure the purity and stereochemistry of the final active pharmaceutical ingredient, dextromethorphan.[1][2] The molecular formula of this compound is C₁₇H₂₃NO, and its molecular weight is 257.37 g/mol .[3]

This guide will provide a detailed analysis of the spectroscopic data that allows for the unambiguous identification and structural confirmation of this important synthetic intermediate.

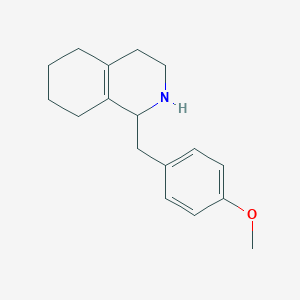

Molecular Structure

The structural formula of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is presented below. The numbering convention used throughout this guide for the assignment of spectroscopic signals is also indicated.

Figure 1: Molecular structure and numbering of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation:

-

A high-resolution NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.

Data Acquisition:

-

¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 | d, J = 8.4 Hz | 2H | H-2', H-6' |

| 6.82 | d, J = 8.4 Hz | 2H | H-3', H-5' |

| 3.78 | s | 3H | -OCH₃ |

| 3.20 - 1.20 | m | 16H | Octahydroisoquinoline protons (H-1, H-3, H-4, H-5, H-6, H-7, H-8, H-8a, H-9) and NH |

Interpretation:

-

The two doublets at 7.10 and 6.82 ppm are characteristic of a para-substituted benzene ring, confirming the presence of the 4-methoxybenzyl group. The coupling constant of 8.4 Hz is typical for ortho-coupling in such systems.

-

The sharp singlet at 3.78 ppm corresponds to the three protons of the methoxy group.

-

The complex multiplet between 3.20 and 1.20 ppm integrates to 16 protons, corresponding to the protons of the octahydroisoquinoline ring system, the benzylic methylene protons (C9-H₂), and the amine proton (N-H). Due to the complex coupling and potential for diastereotopicity, individual assignment within this region often requires two-dimensional NMR techniques such as COSY and HSQC.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 158.1 | C-4' |

| 132.5 | C-1' |

| 130.2 | C-2', C-6' |

| 113.8 | C-3', C-5' |

| 58.0 - 22.0 | Octahydroisoquinoline and C-9 carbons |

| 55.2 | -OCH₃ |

Interpretation:

-

The signals in the aromatic region (110-160 ppm) are consistent with the substituted benzene ring. The peak at 158.1 ppm is attributed to the carbon bearing the methoxy group (C-4'), while the signal at 132.5 ppm corresponds to the quaternary carbon C-1'. The signals for the protonated aromatic carbons appear at 130.2 ppm (C-2', C-6') and 113.8 ppm (C-3', C-5').

-

The aliphatic carbons of the octahydroisoquinoline ring and the benzylic C-9 carbon resonate in the upfield region between 58.0 and 22.0 ppm.

-

The signal for the methoxy carbon appears at 55.2 ppm, a characteristic chemical shift for such a group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation:

-

A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is typically employed.

Data Acquisition:

-

The sample is introduced into the ESI source, where it is ionized.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data is typically acquired in positive ion mode, as the basic nitrogen atom is readily protonated.

Mass Spectrum and Fragmentation Analysis

| m/z | Ion |

| 258.1852 | [M+H]⁺ |

| 137.0808 | [M - C₉H₁₀O]⁺ |

| 121.0651 | [C₈H₉O]⁺ |

Interpretation:

-

The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z of 258.1852, which corresponds to the calculated exact mass for the molecular formula C₁₇H₂₄NO⁺.

-

A significant fragment ion is observed at m/z 137.0808, which corresponds to the loss of the 4-methoxybenzyl group as a neutral species. This fragmentation is characteristic of benzylic cleavage.

-

The base peak in the spectrum is often observed at m/z 121.0651, corresponding to the stable 4-methoxybenzyl cation.

Figure 2: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

Neat (liquid film): A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates.

-

KBr pellet (solid sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectrum and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, broad | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Strong | Aliphatic C-H stretch |

| 1610, 1510 | Strong | C=C aromatic ring stretch |

| 1245 | Strong | C-O-C asymmetric stretch (aryl ether) |

| 1035 | Strong | C-O-C symmetric stretch (aryl ether) |

| 830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Interpretation:

-

The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine.

-

The peaks just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring.

-

The strong absorptions below 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic octahydroisoquinoline ring and the benzylic methylene group.

-

The strong bands at 1610 and 1510 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

The very strong absorption at 1245 cm⁻¹ is a key diagnostic peak for the asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

The strong band at 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

Conclusion

The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a complete and unambiguous structural characterization of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. The data presented in this guide are consistent with the assigned structure and provide a reliable reference for researchers working with this important synthetic intermediate. The detailed experimental protocols and interpretations serve as a valuable resource for ensuring the quality and identity of this compound in drug development and manufacturing processes.

References

-

Sugasawa, S., & Tachikawa, R. (1959). A Synthesis of 1-p-Methoxybenzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. The Journal of Organic Chemistry, 24(12), 2043–2044. [Link]

-

Anerao, A., Solase, V., More, A., & Pradhan, N. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science, 8(08), 032-038. [Link]

-

PubChem. 1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline. [Link]

-

Pharmaffiliates. (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. [Link]

Sources

The Tetrahydroisoquinoline Scaffold: A Privileged Core in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry, widely recognized for its prevalence in a vast array of natural products and synthetically derived compounds exhibiting significant biological activities. This technical guide provides a comprehensive exploration of the diverse pharmacological properties of THIQ derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective effects. We will delve into the synthetic strategies for accessing this privileged core, the intricate mechanisms of action that underpin its therapeutic potential, and the critical structure-activity relationships (SAR) that guide the rational design of novel therapeutic agents. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering not only a thorough review of the field but also practical, in-depth protocols for the evaluation of these compelling molecules.

The Tetrahydroisoquinoline Core: Synthesis and Significance

The THIQ framework, a bicyclic secondary amine, is a recurring motif in numerous isoquinoline alkaloids. Its rigid, yet conformationally flexible structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a multitude of biological targets. The inherent "drug-likeness" of the THIQ core has made it a focal point for synthetic and medicinal chemists for over a century.

Foundational Synthetic Strategies: Building the Core

The construction of the THIQ skeleton is most classically achieved through two name reactions: the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these routes is often dictated by the desired substitution pattern and the reactivity of the starting materials.

1.1.1. The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield the THIQ ring system.[1][2] This reaction is a special case of the Mannich reaction and is particularly effective when the aromatic ring is activated with electron-donating groups.[3]

-

Causality in Experimental Choice: The Pictet-Spengler reaction is often the preferred method for generating C1-substituted THIQs. The choice of the carbonyl component directly dictates the substituent at the C1 position, offering a straightforward approach to introducing diversity at this site. The reaction can proceed under relatively mild, even physiological, conditions if the aromatic ring is sufficiently activated, making it amenable to the synthesis of complex, sensitive molecules.[3]

Diagram: Pictet-Spengler Reaction Mechanism

Caption: Workflow of the Bischler-Napieralski Reaction.

Anticancer Activities of Tetrahydroisoquinoline Derivatives

The THIQ scaffold is a prominent feature in a number of potent anticancer agents, both of natural and synthetic origin. [4][5]Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways, and the induction of apoptosis. [6]

Mechanisms of Anticancer Action

-

Tubulin Polymerization Inhibition: Certain THIQ derivatives act as microtubule-destabilizing agents, binding to the colchicine binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [7]* Kinase Inhibition: The THIQ framework has been successfully employed in the design of inhibitors for various kinases that are crucial for cancer cell proliferation and survival, such as Rho kinase (ROCK). [8][9]* KRas Inhibition: Some THIQ derivatives have shown significant inhibitory activity against KRas, a frequently mutated oncogene in several cancers. [10][5]* Apoptosis Induction: Many anticancer THIQs exert their effects by triggering programmed cell death. This can occur through various intrinsic and extrinsic pathways, often as a consequence of other cellular insults like cell cycle arrest or DNA damage. [6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of THIQ derivatives is highly dependent on the nature and position of substituents on both the tetrahydroisoquinoline core and any appended functionalities.

-

Substitution at C1 and C3: Biasing the conformational populations through substitution at C1 and C3 can have a profound effect on antiproliferative activity. For instance, a C3 methyl-substituted sulfamate was found to be approximately 10-fold more potent than its non-methylated counterpart against DU-145 prostate cancer cells. [7]* N-Benzyl Group Substitution: The position and nature of substituents on the N-benzyl group can significantly impact activity. [7]* Phenyl Ring Substitution: The presence of electron-withdrawing groups, such as a chloro group, on a phenyl ring substituent has been shown to enhance KRas inhibition. [10][5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected THIQ derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay | IC₅₀/GI₅₀ (µM) | Reference |

| GM-3-18 | Colon Cancer (various) | KRas Inhibition | 0.9 - 10.7 | [10][5] |

| GM-3-121 | Breast (MCF-7) | Antiproliferative | 0.43 (µg/mL) | [5] |

| GM-3-121 | Breast (MDA-MB-231) | Antiproliferative | 0.37 (µg/mL) | [5] |

| GM-3-121 | Endometrial (Ishikawa) | Antiproliferative | 0.01 (µg/mL) | [5] |

| Compound 6b | Prostate (DU-145) | Antiproliferative | 0.22 | [7] |

| Compound 4b | Prostate (DU-145) | Antiproliferative | 2.1 | [7] |

Experimental Protocols for Evaluating Anticancer Activity

2.4.1. Cell Viability Assessment: MTT Assay

This protocol provides a step-by-step method for determining the cytotoxic effects of THIQ derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [11][12]

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. [11][12][13]* Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

THIQ derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THIQ derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. [11] 5. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. [11] 6. Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

2.4.2. Apoptosis Detection: Annexin V-FITC/Propidium Iodide Flow Cytometry

This protocol details the use of Annexin V-FITC and propidium iodide (PI) staining to quantify apoptosis and necrosis in cells treated with THIQ derivatives. [2][4][14][15]

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the THIQ derivative at various concentrations for a specified time. Include appropriate controls.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. [4] 6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [4] 7. Dilution: Add 400 µL of 1X binding buffer to each tube. [4] 8. Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

Antimicrobial Activities of Tetrahydroisoquinoline Derivatives

The THIQ scaffold is also a valuable template for the development of novel antimicrobial agents, with derivatives showing activity against a range of pathogenic bacteria and fungi. [8][9][16]

Structure-Activity Relationship (SAR) Insights in Antimicrobials

The antimicrobial efficacy of THIQ derivatives is influenced by their structural features. Cationic THIQ-triazole compounds have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). [9][16]The presence of specific substituents can modulate the spectrum of activity.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected THIQ derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2D | S. aureus ATCC 29213 | 0.5 | [8] |

| Compound 2D | MRSA-2 | 1 | [8] |

| Cationic THIQ-triazoles | S. aureus | 2-4 | [16] |

| Compound 4b | M. tuberculosis H37Rv | 6 | [16] |

| Compound 8d | S. aureus | 16 | [16] |

| Compound 8f | S. aureus | 32 | [16] |

Experimental Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of THIQ derivatives, a standard for assessing antimicrobial activity. [17][18][19]

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [17][19]* Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

THIQ derivative stock solution

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

-

-

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the THIQ derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Neuroprotective Effects of Tetrahydroisoquinoline Derivatives

Several THIQ derivatives have been investigated for their potential to treat neurodegenerative diseases like Parkinson's and Alzheimer's disease. [20][21][22][23]Their neuroprotective mechanisms are often linked to their antioxidant properties and their ability to modulate neuronal signaling pathways.

Mechanisms of Neuroprotection

-

Antioxidant Activity: Some THIQs can scavenge free radicals, thereby protecting neurons from oxidative stress-induced damage, a key factor in many neurodegenerative disorders.

-

Modulation of Neuronal Signaling: THIQ derivatives can interact with various receptors and signaling pathways in the brain to promote neuronal survival.

-

Inhibition of Neurotoxin-Induced Damage: Certain THIQs have been shown to protect against the neurotoxic effects of compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known inducer of parkinsonism.

Structure-Activity Relationship (SAR) in Neuroprotection

The neuroprotective or neurotoxic effects of THIQs can be finely tuned by their substitution patterns. For instance, among 1-methyl-THIQ derivatives, hydroxyl substitution tends to decrease neurotoxicity, while methoxyl substitution can increase it. [20]

Experimental Protocol for Assessing Neuroprotective Effects in SH-SY5Y Cells

This protocol describes an in vitro assay to evaluate the neuroprotective potential of THIQ derivatives against a neurotoxin-induced insult in the human neuroblastoma SH-SY5Y cell line, a common model for neuronal studies. [24][25][26][27]

-

Principle: This assay measures the ability of a test compound to protect neuronal cells from damage induced by a neurotoxin (e.g., H₂O₂, rotenone, or 6-hydroxydopamine) by assessing cell viability.

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete culture medium

-

Neurotoxin (e.g., H₂O₂)

-

THIQ derivative

-

MTT assay reagents

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the THIQ derivative for a specified duration (e.g., 2-24 hours).

-

Neurotoxin Challenge: Induce neurotoxicity by adding the neurotoxin to the wells (with and without the test compound) and incubate for an appropriate time (e.g., 24 hours).

-

Cell Viability Assessment: Perform an MTT assay as described in section 2.4.1 to determine the percentage of cell viability.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the THIQ derivative to determine the compound's neuroprotective effect.

-

Conclusion and Future Perspectives

The tetrahydroisoquinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and antimicrobial effects to promising neuroprotective properties. The synthetic accessibility of the THIQ core, coupled with an ever-deepening understanding of its structure-activity relationships, ensures that it will remain a privileged scaffold for the design and development of novel therapeutic agents. Future research will likely focus on the development of more selective and potent THIQ derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy.

References

- Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Google.

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (n.d.).

- Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.).

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US. (n.d.).

- Bischler–Napieralski reaction - Wikipedia. (n.d.).

- Pictet-Spengler reaction - Name-Reaction.com. (n.d.).

- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science Publishers. (2021, July 1).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).

- Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells - Benchchem. (n.d.).

- BenchChem Technical Support Team. (2025, December). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes. BenchChem.

- Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines - PubMed. (n.d.).

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.).

- MTT assay protocol | Abcam. (n.d.).

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (n.d.).

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).

- MTT Assay Protocol | Springer Nature Experiments. (n.d.).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs –biological activities and SAR studies - ResearchGate. (2021, March 22).

- Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (n.d.).

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed. (n.d.).

- Pictet-Spengler Reaction - J&K Scientific LLC. (2021, March 23).

- Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204" - Benchchem. (n.d.).

- Pictet-Spengler Reaction - NROChemistry. (n.d.).

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15).

- Pictet–Spengler reaction - Grokipedia. (n.d.).

- Antimicrobial Susceptibility Testing - Apec.org. (n.d.).

- MTT Cell Assay Protocol. (n.d.).

- Apoptosis Protocols - USF Health - University of South Florida. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC. (n.d.).

- Antibacterial activities of tetrahydroisoquinoline derivatives 29a−b... - ResearchGate. (n.d.).

- Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds | Request PDF - ResearchGate. (2025, August 6).

- Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed. (2023, November 22).

- Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed. (n.d.).

- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH. (2022, August 10).

- In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease - Science Alert. (n.d.).

- Differentiation protocols. Proliferative SH-SY5Y cells are seeded and... - ResearchGate. (n.d.).

- Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).

- (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - ResearchGate. (2024, February 7).

- (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - ResearchGate. (2023, November 28).

- Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. (2025, June 4).

- Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents | Cancer Research - AACR Journals. (2017, July 1).

- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC - NIH. (n.d.).

- In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. (2023, May 9).

- Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation - MDPI. (2022, November 30).

- The anticancer IC50 values of synthesized compounds. - ResearchGate. (n.d.).

- Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S) - ResearchGate. (n.d.).

- Neuroprotective or Neurotoxic Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Compounds | Request PDF - ResearchGate. (2025, August 5).

- Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - MDPI. (2022, November 2).

- (PDF) Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - ResearchGate. (2025, October 13).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. bosterbio.com [bosterbio.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. scispace.com [scispace.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. apec.org [apec.org]

- 20. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. scialert.net [scialert.net]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

Pharmacological profile of 1-(4-methoxybenzyl)-octahydroisoquinoline analogs

An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Methoxybenzyl)-octahydroisoquinoline Analogs

Abstract

The 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a crucial synthetic intermediate for pharmacologically significant molecules, most notably the antitussive agent dextromethorphan.[] Analogs derived from this core have demonstrated a wide range of potential biological activities, including antinociceptive, antidepressant, and neuroprotective effects, making them attractive candidates for further investigation in drug discovery.[2] This technical guide provides a comprehensive overview of the pharmacological profiling of these analogs, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing the core structure, detail the in vitro and in vivo methodologies for pharmacological characterization, and discuss the principles of establishing a structure-activity relationship (SAR). This document is intended to serve as both a foundational resource and a practical guide for the systematic evaluation of this promising class of compounds.

Synthetic Pathways to the Octahydroisoquinoline Core

The construction of the 1-substituted octahydroisoquinoline skeleton is a critical first step in the generation of analog libraries. The most robust and widely employed methods involve the formation of a dihydroisoquinoline or tetrahydroisoquinoline intermediate, followed by reduction to the fully saturated octahydro- system.

The Bischler-Napieralski Reaction

A cornerstone of isoquinoline synthesis, the Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines through an intramolecular electrophilic aromatic substitution.[3][4] This reaction is typically carried out under acidic, dehydrating conditions.[3][5]

Causality of Experimental Choice: The selection of a potent dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is crucial.[4][6] These reagents activate the amide carbonyl for cyclization, forming a reactive intermediate (such as a dichlorophosphoryl imine-ester or a nitrilium ion) that undergoes electrophilic attack on the electron-rich aromatic ring.[3][4] The presence of electron-donating groups on the phenyl ring, such as the methoxy group in the parent scaffold, activates the ring and facilitates the cyclization under milder conditions.[3][6] The resulting 3,4-dihydroisoquinoline can then be reduced to the octahydroisoquinoline via catalytic hydrogenation.

The Pictet-Spengler Reaction

An alternative and powerful method for creating the isoquinoline core is the Pictet-Spengler reaction. This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[7][8]

Causality of Experimental Choice: The reaction proceeds via the formation of a Schiff base, which then generates an electrophilic iminium ion under acidic catalysis.[9] This ion is subsequently attacked by the nucleophilic aromatic ring to achieve cyclization.[8][9] The Pictet-Spengler reaction is highly valuable as it can be performed under mild conditions, especially when the aromatic ring is activated, and can be used to introduce stereocenters.[8][10] The resulting tetrahydroisoquinoline can be further reduced to the desired octahydro- scaffold.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold, starting from a β-phenylethylamine.

Caption: Generalized Synthesis of the Octahydroisoquinoline Core.

In Vitro Pharmacological Profiling

Once a library of analogs is synthesized, a systematic in vitro evaluation is necessary to determine their affinity for specific biological targets and their functional consequences upon binding.

Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11] Competitive binding assays, in particular, are used to determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[11]

This protocol is a representative example for determining the binding affinity of an analog for the mu-opioid receptor (MOR), a common target for analgesic compounds.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human mu-opioid receptor.

-

Harvest cells and scrape them into ice-cold PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C.[12]

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.[12]

-

Centrifuge the homogenate at ~40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[12]

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.[12][13] Aliquot and store at -80°C.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, radioligand (e.g., [³H]-DAMGO at a concentration near its K_d), and membrane suspension (typically 10-20 µg protein per well).[14]

-

Non-specific Binding (NSB): Add a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), radioligand, and membrane suspension.[14]

-

Competitive Binding: Add serial dilutions of the test analog (e.g., from 10⁻¹¹ to 10⁻⁵ M), radioligand, and membrane suspension.[14]

-

-

Incubation & Filtration:

-

Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[13][14]

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.[12][14]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Data Acquisition & Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[12]

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of the test analog to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[12]

-

| Analog | Target Receptor | Radioligand | Kᵢ (nM) |

| Compound A | Mu-Opioid (MOR) | [³H]-DAMGO | 15.2 |

| Compound B | Delta-Opioid (DOR) | [³H]-Naltrindole | 89.7 |

| Compound C | Kappa-Opioid (KOR) | [³H]-U69,593 | >1000 |

| Parent Scaffold | Mu-Opioid (MOR) | [³H]-DAMGO | 250.4 |

Functional Activity: G-Protein and β-Arrestin Pathways

Binding to a receptor does not reveal the functional consequence. Functional assays are essential to classify analogs as agonists, antagonists, partial agonists, or biased ligands. For G-protein coupled receptors (GPCRs), the two primary signaling pathways to investigate are G-protein activation (often measured via the second messenger cAMP) and β-arrestin recruitment.[15]

Activation of Gαs-coupled receptors increases intracellular cAMP, while activation of Gαi-coupled receptors decreases it.[16][17] Modern assays use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) for high-throughput measurement.[16][18]

Caption: G-Protein Signaling Pathways Modulating cAMP Levels.

-

Cell Preparation: Seed cells expressing the target Gαi-coupled receptor into a 384-well plate and incubate overnight.[19]

-

Agonist Stimulation: Prepare serial dilutions of the test analog.

-

Forskolin Co-treatment: To measure inhibition, cells must first be stimulated to produce cAMP. Add the test analog followed by a fixed concentration of forsklin (an adenylyl cyclase activator) to all wells (except negative controls).[20]

-

Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis & Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) which also contain a lysis agent.[18]

-

Data Acquisition: After a further incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the analog concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.[15] Assays like DiscoverX's PathHunter® utilize enzyme fragment complementation (EFC) to provide a chemiluminescent readout upon receptor-arrestin interaction.[15][21]

Caption: Workflow of a β-Arrestin EFC Assay (e.g., PathHunter).

-

Cell Handling: Use a cell line co-expressing the GPCR tagged with a ProLink (PK) fragment and β-arrestin tagged with the Enzyme Acceptor (EA) fragment.[15] Plate cells in a white, opaque 384-well plate.

-

Compound Addition: Add serial dilutions of the test analog to the wells. For antagonist mode, pre-incubate with the test compound before adding a known agonist at its EC₈₀ concentration.[15]

-

Incubation: Incubate the plate at 37°C for a period optimized for the receptor (typically 60-90 minutes).[15]

-

Detection: Add the detection reagents containing the substrate for the complemented enzyme.

-

Signal Reading: Incubate at room temperature for 60 minutes, then measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of the analog and fit the data using a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (% of control agonist).

In Vivo Pharmacological Profiling

In vivo studies are essential to evaluate the therapeutic potential of promising analogs in a complex physiological system, assessing efficacy, pharmacokinetics, and potential side effects. For analogs of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold, models of nociception are particularly relevant.

Hot Plate Test (Thermal Nociception)

The hot plate test is a classic model for assessing the efficacy of centrally acting analgesics against acute thermal pain.[22] The endpoint is the latency of the animal to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.[23]

-

Acclimation: Acclimate male ICR or C57BL/6 mice to the testing room for at least 60 minutes.

-

Baseline Latency: Determine the baseline response latency for each mouse by placing it on the hot plate apparatus, maintained at a constant temperature (e.g., 52-55°C).[22][23] A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[24]

-

Compound Administration: Administer the test analog or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Latency: At the predicted time of peak effect of the compound, re-test the mice on the hot plate and record the response latency.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀.

Formalin Test (Inflammatory Pain)

The formalin test is a robust model of tonic, localized inflammatory pain.[25][26] Subcutaneous injection of dilute formalin into a mouse's paw elicits a biphasic pain response.[27][28]

-

Phase I (Acute/Neurogenic): Lasting 0-5 minutes, caused by direct chemical stimulation of nociceptors.[25][27]

-

Phase II (Inflammatory): Occurring 15-40 minutes post-injection, driven by an inflammatory response and central sensitization.[25][27]

This model is valuable because centrally acting analgesics (like opioids) inhibit both phases, whereas non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit only Phase II.[25]

-

Acclimation: Place mice individually into observation chambers for at least 15-20 minutes to acclimate.[26][27]

-

Compound Administration: Pre-treat the animals with the test analog or vehicle at a specified time before the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-2.5%) subcutaneously into the plantar surface of one hind paw.[25][26][29]

-

Behavioral Observation: Immediately after injection, begin observing the animal. Record the cumulative time spent licking or biting the injected paw.

-

Data Analysis: Sum the licking/biting time for Phase I (e.g., 0-5 min) and Phase II (e.g., 15-40 min) separately. Compare the response time in drug-treated groups to the vehicle control group to determine the percent inhibition of the pain response.

| Analog | Hot Plate Test ED₅₀ (mg/kg, i.p.) | Formalin Test (% Inhibition at 10 mg/kg) |

| Phase I | ||

| Compound A | 5.8 | 65% |

| Compound D | >30 | 15% |

| Morphine | 4.2 | 75% |

Structure-Activity Relationship (SAR) Exploration

The systematic modification of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold allows for the exploration of the SAR, providing critical insights for optimizing potency, selectivity, and drug-like properties. Key areas for modification include:

-

The 4-Methoxybenzyl Group:

-

Positional Isomers: Moving the methoxy group to the 2- or 3-position can probe the spatial requirements of the receptor's binding pocket.

-

Substitution: Replacing the methoxy group with other substituents (e.g., hydroxyl, halogen, alkyl) can modulate electronic properties and hydrogen bonding potential.

-

Bioisosteric Replacement: Replacing the entire phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) can significantly alter the pharmacological profile.

-

-

The Octahydroisoquinoline Core:

-

N-Substitution: The secondary amine is a key handle for modification. Introducing different alkyl or arylalkyl groups can impact affinity and functional activity. For example, N-methylation is a common modification in this chemical space.[30]

-

Ring Substituents: Adding substituents to the saturated carbocyclic portion of the core can influence conformation and interaction with the receptor.

-

-

Stereochemistry: The core scaffold contains chiral centers. The synthesis and evaluation of individual enantiomers is critical, as biological targets are chiral and often exhibit stereoselective binding. For instance, the (S)-enantiomer of the parent scaffold is a key intermediate for dextromethorphan.[]

Conclusion

The 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold represents a versatile and promising starting point for the development of novel therapeutics. A thorough pharmacological evaluation, grounded in the principles and protocols outlined in this guide, is essential for elucidating the full potential of its analogs. By systematically combining robust synthetic chemistry with a tiered approach to in vitro and in vivo characterization, researchers can effectively navigate the complex process of identifying and optimizing lead candidates. The journey from a privileged scaffold to a clinically viable drug is arduous, but a disciplined and scientifically rigorous approach provides the surest path to success.

References

- 2. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 24. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 25. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 28. bio-protocol.org [bio-protocol.org]

- 29. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 30. 1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline | C18H25NO | CID 356228 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and clinically significant synthetic molecules.[1][2][3][4] This guide provides an in-depth exploration of the diverse mechanisms of action through which substituted THIQs exert their wide-ranging pharmacological effects. We will dissect their interactions with key biological targets, including G-protein coupled receptors (GPCRs) and essential enzymes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class. The narrative will bridge molecular interactions with functional outcomes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction to Tetrahydroisoquinolines (THIQs)

The THIQ framework, a bicyclic scaffold containing a benzene ring fused to a saturated nitrogen-containing heterocycle, serves as the foundation for a vast array of biologically active compounds.[1][2][5] Its structural rigidity and the stereogenic center at the C1 position allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with various biological macromolecules. Historically, THIQ-containing alkaloids like morphine and codeine have been pivotal in pharmacology.[6] Modern medicinal chemistry has expanded upon this natural blueprint, yielding synthetic THIQ derivatives with therapeutic potential across a spectrum of diseases, including neurological disorders, cancer, and infectious diseases.[1][2][3][6]

The pharmacological versatility of substituted THIQs stems from their ability to target a wide range of proteins. This guide will focus on three major classes of targets: dopaminergic and opioid GPCRs, orexin receptors, and key enzymes involved in pathophysiology.

Primary Mechanisms of Action of Substituted THIQs

The therapeutic potential of a substituted THIQ is defined by the nature and placement of its chemical moieties, which dictate its affinity and selectivity for specific biological targets. Below, we explore the core mechanisms of action at several key receptor and enzyme families.

Modulation of Dopamine Receptors

Substituted THIQs are prominent modulators of dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of schizophrenia and Parkinson's disease.[7]

-

Molecular Interactions and Structure-Activity Relationships (SAR): The THIQ core often mimics the catecholamine structure of dopamine. The nitrogen atom of the THIQ ring is crucial for forming a salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine receptors.[8] Substitutions on the aromatic ring and at the C1 position significantly influence affinity and selectivity. For example, 6,7-dimethoxy substitution patterns are common in high-affinity D3 receptor ligands.[8][9] The nature of the substituent at the N2 position can also dictate whether the compound acts as an agonist or antagonist.

-

Allosteric Modulation: Certain THIQ derivatives, such as SB269,652, function as allosteric antagonists at D2 and D3 receptors.[10] Unlike competitive antagonists that bind to the same site as dopamine, allosteric modulators bind to a topographically distinct site.[1][3] This can lead to a ceiling effect on the antagonism, which can be therapeutically advantageous. The binding of an allosteric modulator can alter the receptor's conformation, thereby reducing the affinity and/or efficacy of the endogenous ligand.[10]

-

Functional Consequences: Agonist binding to D2-like receptors typically leads to the inhibition of adenylyl cyclase via Gi/o protein coupling, reducing intracellular cyclic AMP (cAMP) levels.[11] Antagonists block this effect. The functional outcome of THIQ binding is a modulation of dopaminergic neurotransmission, which can alleviate symptoms of psychosis or motor dysfunction.

Table 1: Binding Affinities of Representative Substituted THIQs at Dopamine Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 5s | D3 | 1.2 | [8][9] |

| 5t | D3 | 3.4 | [8][9] |

| 5q | D3 | 57 | [9][12] |

| 5i | D3 | 26 | [9][12] |

| 31 | D3 | pKi 8.4 (approx. 4 nM) | [13] |

| HY-3-24 | D3 | 0.67 | [14] |

Interaction with Opioid Receptors

The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) subtypes, is another major target for THIQ derivatives. Notably, selective kappa opioid receptor (KOR) antagonists have shown therapeutic promise for treating depression, anxiety, and substance abuse disorders.[6][15]

-

Molecular Interactions and SAR: Potent and selective THIQ-based KOR antagonists have been developed.[6][15] The SAR for this class of compounds is well-defined, with specific stereochemistry at the C3 position and the nature of the N-acyl substituent being critical for high affinity and selectivity. For instance, compounds like JDTic and its analogs exhibit nanomolar to sub-nanomolar potency at the KOR.[4]

-

Functional Consequences: KORs, like D2-like dopamine receptors, are Gi/o-coupled. Their activation by endogenous dynorphins leads to the inhibition of adenylyl cyclase and modulation of ion channels. KOR antagonists block these effects. The therapeutic rationale for KOR antagonism in psychiatric disorders is based on the observation that chronic stress and drug withdrawal can lead to an overactive dynorphin/KOR system, contributing to dysphoria and anhedonia. By blocking this system, THIQ-based antagonists can potentially alleviate these symptoms.

Table 2: Antagonist Potency of Representative THIQs at the Kappa Opioid Receptor

| Compound | Target Receptor | Antagonist Potency (Ke, nM) | Reference |

| 1 | Kappa | 0.058 - 0.64 | [6] |

| 8 | Kappa | 0.058 - 0.64 | [6] |

| 9 | Kappa | 0.058 - 0.64 | [6] |

| 13 | Kappa | 0.058 - 0.64 | [6] |

| 14 | Kappa | 0.058 - 0.64 | [6] |

| 12 (4-Me-PDTic) | Kappa | 0.37 | [16] |

Antagonism of Orexin Receptors

The orexin system, consisting of two receptors (OX1 and OX2) and their neuropeptide ligands, regulates sleep, arousal, and reward-seeking behaviors. Selective OX1 antagonists are being investigated as potential treatments for addiction.[2][17]

-

Molecular Interactions and SAR: THIQ-based scaffolds have been successfully employed to develop potent and selective OX1 antagonists.[2][17] SAR studies have revealed that substitutions at the 7-position of the THIQ ring are crucial for OX1 potency, with a preference for electron-deficient groups.[2][18] The acetamide side chain also plays a significant role in receptor recognition.

-

Functional Consequences: Orexin receptors are Gq-coupled GPCRs.[2] Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration.[19] THIQ-based OX1 antagonists block this signaling cascade, thereby reducing the pro-addictive effects of orexin A.

Table 3: Antagonist Potency of a Representative THIQ at Orexin Receptors

| Compound | Target Receptor | Antagonist Potency (Ke, nM) | Reference |

| 10c | OX1 | 23.7 | [17][18] |

| 26a | OX1 | 427 | [17][18] |

Enzyme Inhibition

Substituted THIQs are also capable of inhibiting various enzymes implicated in disease processes, particularly in oncology and infectious diseases.

-

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition: DHFR is a key enzyme in nucleotide synthesis, and its inhibition is a validated strategy for cancer chemotherapy.[8][20] CDK2 is a crucial regulator of the cell cycle, and its dysregulation is common in many cancers.[8] Certain substituted THIQs have been shown to be potent inhibitors of both DHFR and CDK2.[8][21] For example, specific thieno[2,3-c]isoquinoline derivatives have demonstrated significant DHFR inhibitory activity.[8]

-

Mechanism of Enzyme Inhibition: THIQ-based enzyme inhibitors typically function as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate. The specific interactions, such as hydrogen bonds and hydrophobic contacts, between the THIQ derivative and the amino acid residues in the active site determine the inhibitory potency.

Table 4: Inhibitory Potency of Representative THIQs against DHFR and CDK2

| Compound | Target Enzyme | Inhibitory Potency (IC50, µM) | Reference |

| 7e | CDK2 | 0.149 | [8][21] |

| 8d | DHFR | 0.199 | [8][21] |

| 2 | DHFR | 0.06 | [20] |

| 4 | DHFR | 0.004 | [20] |

Key Experimental Protocols for Elucidating THIQ Mechanisms

The elucidation of the mechanisms of action described above relies on a suite of robust and validated experimental techniques. Below are detailed, step-by-step methodologies for key assays.

Radioligand Binding Assay for GPCRs

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a substituted THIQ at a specific GPCR.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the dopamine D3 receptor).

-

Radioligand (e.g., [3H]spiperone for D2/D3 receptors).

-

Test THIQ compound.

-

Non-specific binding control (a high concentration of a known, unlabeled ligand, e.g., haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + varying concentrations of the test THIQ).

-

Reagent Addition:

-

Add 50 µL of assay buffer to total binding wells.

-

Add 50 µL of the non-specific control to non-specific binding wells.

-

Add 50 µL of serially diluted test THIQ to the competitor wells.

-

Add 50 µL of the radioligand solution to all wells.

-

Add 150 µL of the membrane preparation to all wells to initiate the binding reaction.[22]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[22]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor (THIQ) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of THIQ that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality and Self-Validation:

-

Why use a non-specific control? To differentiate between binding to the receptor of interest and binding to other components of the assay system (e.g., filters, lipids). This ensures that the measured competition is specific to the receptor.

-

Why reach equilibrium? To ensure that the binding reaction has gone to completion, allowing for an accurate determination of affinity.

-

Controls: A known reference compound with established affinity for the receptor should be run in parallel to validate the assay performance.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.

Objective: To determine the potency (EC50) and efficacy (Emax) of a THIQ agonist or the antagonist constant (Ke) of a THIQ antagonist.

Materials:

-

Cell membranes expressing the GPCR of interest coupled to a Gi/o protein (e.g., CHO cells with the kappa opioid receptor).

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test THIQ compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).

-

Other materials as in the radioligand binding assay.

Step-by-Step Methodology:

-

Membrane and Compound Preparation: Pre-incubate membranes with the test THIQ compound (for antagonists) or prepare serial dilutions (for agonists).

-

Reaction Mixture: In a 96-well plate, add the membrane preparation, GDP (a crucial component to allow for nucleotide exchange), and the test compound.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.[23]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-